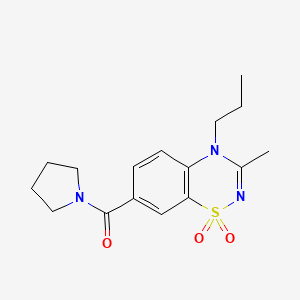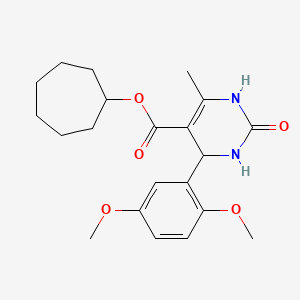
N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CMMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CMMP belongs to the family of pyrrolidinecarboxamides, which have been extensively studied for their biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is still under investigation. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also binds to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also decreases the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in inflammation. In addition, N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve significant biological effects. However, one limitation is that N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not very soluble in water, which can make it difficult to work with in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide-based drug delivery systems for targeted therapy. Another direction is the investigation of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide's effects on other biological pathways, such as autophagy and apoptosis. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with 4-methylbenzylamine in the presence of a coupling agent, followed by cyclization with a carbonyl compound. The resulting product is purified using column chromatography to obtain a white solid with a high yield.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been the subject of numerous research studies due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer activities in preclinical models. N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been investigated for its potential use as a drug delivery system, as it can be conjugated to various molecules to enhance their pharmacological properties.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-6-8-15(9-7-12)22-11-14(10-18(22)23)19(24)21-17-5-3-4-16(20)13(17)2/h3-9,14H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFHLBMNBWGGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(acetylamino)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5050723.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B5050726.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050732.png)

![2-[4-(diphenylmethyl)-1-piperazinyl]quinoline](/img/structure/B5050750.png)

![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5050773.png)
![1-[2-(4-chlorophenyl)ethyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5050775.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5050778.png)

![N-({[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5050791.png)